molecular formula C20H23N3O4 B12490062 Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate

Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate

Cat. No.: B12490062
M. Wt: 369.4 g/mol
InChI Key: MQLINOUVQBGPCY-UHFFFAOYSA-N
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Description

Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which is then subjected to esterification with propanol to form the propyl benzoate. The introduction of the morpholine ring can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the benzoate is replaced by the morpholine moiety. The pyridine ring is then introduced via an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond between the benzoate and the pyridine carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties.

Scientific Research Applications

Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-(pyridine-3-carbonylamino)benzoate

InChI

InChI=1S/C20H23N3O4/c1-2-10-27-20(25)17-13-16(22-19(24)15-4-3-7-21-14-15)5-6-18(17)23-8-11-26-12-9-23/h3-7,13-14H,2,8-12H2,1H3,(H,22,24)

InChI Key

MQLINOUVQBGPCY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)N3CCOCC3

Origin of Product

United States

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